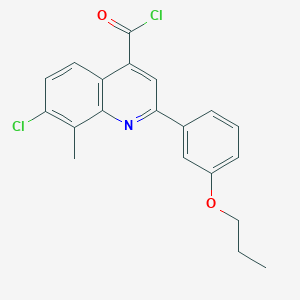

7-Chloro-8-methyl-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride

描述

Historical context and chemical significance

The development of this compound builds upon a rich historical foundation established by the discovery and characterization of quinoline itself. Quinoline was first extracted from coal tar in 1834 by German chemist Friedlieb Ferdinand Runge, who initially called the compound "leukol," meaning "white oil" in Greek. This foundational discovery marked the beginning of systematic quinoline chemistry, which subsequently evolved into one of the most important areas of heterocyclic organic chemistry.

The historical significance of quinoline derivatives extends far beyond their initial discovery. In 1842, French chemist Charles Gerhardt obtained a related compound through dry distillation of quinine, strychnine, or cinchonine with potassium hydroxide, calling his product "Chinoilin" or "Chinolein". Although initially believed to be distinct from Runge's compound due to different reactivity patterns, German chemist August Hoffmann eventually recognized that these differences resulted from the presence of contaminants, confirming that both compounds were identical quinoline structures.

The evolution from simple quinoline to complex derivatives like this compound reflects advances in synthetic methodology and understanding of structure-activity relationships. The incorporation of multiple functional groups—including halogen substitution, alkyl groups, aromatic ethers, and reactive acyl chloride moieties—demonstrates the sophisticated approach modern chemists employ to fine-tune molecular properties for specific applications.

The chemical significance of this particular derivative lies in its combination of structural features that enable diverse chemical transformations. The carbonyl chloride functional group represents one of the most reactive acyl derivatives, making this compound particularly valuable as a synthetic intermediate. The strategic positioning of the chlorine atom at position 7 and methyl group at position 8 of the quinoline ring system creates specific electronic and steric environments that influence both reactivity and selectivity in subsequent chemical transformations.

Position within quinoline derivative classifications

This compound occupies a distinctive position within the broader classification system of quinoline derivatives. Quinoline itself represents a privileged scaffold in medicinal chemistry, appearing as an important construction moiety for new drug development due to its diverse therapeutic activities. The systematic classification of quinoline derivatives typically considers substitution patterns, functional group modifications, and structural elaborations that extend beyond the basic bicyclic framework.

Within the primary classification scheme, this compound belongs to the category of polysubstituted quinolines, specifically featuring substitutions at positions 2, 4, 7, and 8 of the quinoline ring system. The presence of halogen substitution at position 7 places it within the important subcategory of halogenated quinolines, which have demonstrated significant biological activities including antimalarial, antibacterial, and anticancer properties.

The incorporation of the carbonyl chloride functional group at position 4 further classifies this compound within the specialized group of quinoline-4-carbonyl derivatives. These compounds represent highly reactive intermediates that serve as versatile building blocks for the synthesis of amides, esters, and other carboxylic acid derivatives. The positioning of the carbonyl chloride at the 4-position is particularly significant because this location exhibits enhanced reactivity toward nucleophilic attack due to the electron-withdrawing influence of the quinoline nitrogen atom.

The 3-propoxyphenyl substituent at position 2 introduces additional complexity to the classification scheme. This aromatic ether functionality places the compound within the broader category of aryl-substituted quinolines, while the propoxy group specifically contributes to the subcategory of alkoxy-substituted derivatives. Such modifications often enhance lipophilicity and can influence pharmacokinetic properties in biological systems.

From a synthetic methodology perspective, this compound represents an advanced example of the convergent synthetic approaches that have revolutionized quinoline chemistry. The combination of multiple substitution patterns requires sophisticated synthetic planning and execution, often involving sequential functional group transformations and protecting group strategies.

Fundamental molecular identification parameters

The molecular identification of this compound relies on several fundamental parameters that provide unambiguous characterization of its structure and properties. The most basic identifying parameter is its molecular formula, C20H17Cl2NO2, which indicates the presence of 20 carbon atoms, 17 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, and 2 oxygen atoms. This molecular composition yields a calculated molecular weight of 374.26 atomic mass units, providing a primary reference point for mass spectrometric identification.

The Chemical Abstracts Service registry number 1160263-80-8 serves as the definitive unique identifier for this compound within chemical databases and literature. This numerical designation ensures precise identification and prevents confusion with structurally related derivatives that might possess similar names or molecular formulas.

| Parameter | Value | Significance |

|---|---|---|

| Molecular Formula | C20H17Cl2NO2 | Elemental composition |

| Molecular Weight | 374.26 g/mol | Mass spectrometric reference |

| Chemical Abstracts Service Number | 1160263-80-8 | Unique chemical identifier |

| MFCD Number | MFCD03422844 | MDL database reference |

| Structural Class | Polysubstituted quinoline | Chemical classification |

The structural representation of this compound can be expressed through multiple nomenclature systems. The systematic International Union of Pure and Applied Chemistry name "this compound" provides a complete description of all substituents and their positions relative to the quinoline core. Alternative nomenclature includes the designation "4-quinolinecarbonyl chloride, 7-chloro-8-methyl-2-(3-propoxyphenyl)-" which emphasizes the carbonyl chloride functionality as the principal functional group.

Advanced molecular identification relies on spectroscopic parameters that provide detailed structural information. Nuclear magnetic resonance spectroscopy represents the primary tool for confirming substitution patterns and functional group connectivity. The aromatic region of proton nuclear magnetic resonance spectra typically displays characteristic patterns for quinoline derivatives, with chemical shifts in the range of 7.5-8.2 parts per million reflecting the electron-deficient nature of the quinoline ring system.

Mass spectrometric fragmentation patterns provide additional identification parameters. The molecular ion peak at mass-to-charge ratio 374 serves as the primary reference, while characteristic fragmentation involving loss of the carbonyl chloride group (mass 63) and propoxy substituent (mass 59) generates diagnostic fragment ions that confirm structural assignments.

Research significance in heterocyclic chemistry

The research significance of this compound in heterocyclic chemistry extends across multiple dimensions, encompassing synthetic methodology, structure-activity relationships, and applications in materials science. This compound exemplifies the sophisticated approaches that characterize contemporary heterocyclic chemistry, where strategic substitution patterns are employed to achieve specific molecular objectives.

From a synthetic methodology perspective, this compound represents an important case study in the development of polysubstituted quinoline derivatives. The successful incorporation of four distinct substituents onto the quinoline framework demonstrates advanced synthetic planning and execution. The synthesis typically involves multiple steps, including quinoline core formation through classical condensation reactions such as the Friedländer synthesis, selective halogenation at position 7, alkylation at position 8, arylation at position 2, and final conversion of carboxylic acid intermediates to the corresponding carbonyl chloride.

The compound's significance in medicinal chemistry research stems from the established biological activities of related quinoline derivatives. Quinoline-based compounds have demonstrated potent activity against various pathogens, including antimalarial properties exemplified by chloroquine and quinine, antibacterial activities represented by fluoroquinolone antibiotics, and anticancer properties observed in topotecan and camptothecin derivatives. The specific substitution pattern present in this compound provides a unique scaffold for exploring structure-activity relationships and developing new therapeutic agents.

The reactive carbonyl chloride functionality positions this compound as a valuable synthetic intermediate for the preparation of diverse derivatives. Carbonyl chlorides represent the most reactive class of carboxylic acid derivatives, readily undergoing nucleophilic substitution reactions with amines to form amides, with alcohols to generate esters, and with carboxylic acids to produce anhydrides. This reactivity profile makes the compound particularly useful for combinatorial chemistry approaches and library synthesis efforts.

In the context of materials science, quinoline derivatives have gained attention for their potential applications in organic electronics and photonic materials. The extended π-conjugation system of the quinoline core, combined with the electron-withdrawing effects of the chlorine and carbonyl chloride substituents, creates interesting electronic properties that may be exploited in the development of organic semiconductors and light-emitting materials.

The research significance is further enhanced by the compound's role in advancing understanding of heterocyclic reactivity patterns. The combination of electron-withdrawing and electron-donating substituents creates a complex electronic environment that influences regioselectivity in chemical transformations. Studies of such compounds contribute to the development of predictive models for heterocyclic reactivity and the design of new synthetic methodologies.

Contemporary research applications include investigations into novel synthetic routes for quinoline derivatives, exploration of their biological activities, and development of new materials based on quinoline scaffolds. The specific substitution pattern present in this compound provides opportunities for systematic structure-activity relationship studies and serves as a platform for further structural modifications aimed at optimizing specific properties.

属性

IUPAC Name |

7-chloro-8-methyl-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17Cl2NO2/c1-3-9-25-14-6-4-5-13(10-14)18-11-16(20(22)24)15-7-8-17(21)12(2)19(15)23-18/h4-8,10-11H,3,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNBGRBKWNLPADJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=CC(=C1)C2=NC3=C(C=CC(=C3C)Cl)C(=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501164959 | |

| Record name | 7-Chloro-8-methyl-2-(3-propoxyphenyl)-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501164959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160263-80-8 | |

| Record name | 7-Chloro-8-methyl-2-(3-propoxyphenyl)-4-quinolinecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160263-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chloro-8-methyl-2-(3-propoxyphenyl)-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501164959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

7-Chloro-8-methyl-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride is a quinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of anti-cancer and anti-inflammatory research. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound's structure features a quinoline core with a chloro and methyl group at positions 7 and 8, respectively, and a propoxyphenyl substituent at position 2. This unique arrangement is hypothesized to contribute to its biological properties.

Anti-Cancer Activity

Recent studies have indicated that quinoline derivatives exhibit significant anti-cancer properties. For instance, compounds structurally related to 7-chloro-8-methyl-2-(3-propoxyphenyl)quinoline have shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and T47D cells. The lipophilicity of substituents on the quinoline ring has been correlated with increased cytotoxicity, suggesting that modifications can enhance therapeutic efficacy .

Table 1: Cytotoxicity of Quinoline Derivatives

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 5.0 | Induction of apoptosis |

| Compound B | T47D | 12.0 | Inhibition of cell proliferation |

| 7-Chloro-8-methyl-2-(3-propoxyphenyl)quinoline | MCF-7 | TBD | TBD |

Anti-Inflammatory Activity

The anti-inflammatory potential of quinoline derivatives has also been explored. Studies have demonstrated that such compounds can inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages, indicating their role in modulating inflammatory responses. The inhibition mechanisms often involve the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), critical enzymes in the inflammatory pathway .

Table 2: Anti-Inflammatory Effects of Quinoline Derivatives

| Compound Name | NO Inhibition (%) | IC50 (µM) | Target Enzyme |

|---|---|---|---|

| Compound C | 85% | 15.0 | iNOS |

| Compound D | 75% | 20.0 | COX-2 |

| 7-Chloro-8-methyl-2-(3-propoxyphenyl)quinoline | TBD | TBD | TBD |

Case Studies

- Study on MCF-7 Cells : A recent investigation assessed the cytotoxic effects of various quinoline derivatives on MCF-7 cells, revealing that structural modifications significantly influenced their potency. The study highlighted that compounds with enhanced lipophilicity exhibited superior cytotoxicity compared to less lipophilic counterparts .

- Inflammation Model : In another study using RAW 264.7 macrophages, researchers evaluated the ability of several quinoline derivatives to inhibit NO production upon LPS stimulation. Results indicated that specific structural features were critical for maximizing anti-inflammatory activity, with certain derivatives achieving comparable efficacy to established anti-inflammatory agents .

The biological activity of this compound is believed to involve multiple mechanisms:

- Apoptosis Induction : Similar compounds have been shown to trigger apoptotic pathways in cancer cells.

- Enzyme Inhibition : The inhibition of iNOS and COX-2 suggests that these compounds may modulate inflammatory responses effectively.

相似化合物的比较

Key Observations :

- Substituent Electronic Effects : Electron-withdrawing groups (e.g., Cl, CF$_3$) at the 2-position increase electrophilicity at the 4-carbonyl position, facilitating nucleophilic attacks. For example, D8 (3-chlorophenyl) exhibits downfield $^{13}\text{C NMR}$ shifts (δ 165–170 ppm) indicative of electron-deficient aromatic systems .

- Solubility : Alkoxy chains (e.g., propoxy in the target compound) improve solubility in organic solvents compared to halogenated analogs. Methoxy-substituted derivatives (e.g., D6, D11) show moderate solubility in EtOAc, while trifluoromethyl groups (D7) reduce solubility due to hydrophobicity .

- Reactivity: Carbonyl chloride derivatives (e.g., the target compound) are more reactive than carboxylic acids or esters. For instance, 7-chloro-8-methyl-2-(pyridin-3-yl)quinoline-4-carbonyl chloride undergoes rapid hydrolysis in aqueous conditions, necessitating anhydrous handling .

Physicochemical Properties

- Thermal Stability: Melting points for 2-arylquinoline derivatives range from 200–225°C, with halogenated analogs (e.g., D8) showing higher thermal stability than alkoxy-substituted compounds .

- Spectral Data: $^{1}\text{H NMR}$: Quinoline protons (H-5, H-6) in the target compound’s analogs resonate at δ 8.5–9.0 ppm, while propoxy methyl protons appear at δ 1.0–1.5 ppm . $^{13}\text{C NMR}$: Carbonyl carbons (C-4) in carbonyl chloride derivatives show signals near δ 165 ppm, distinct from carboxylic acids (δ 170–175 ppm) .

准备方法

Overview

7-Chloro-8-methyl-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride is a quinoline derivative of significant interest in medicinal chemistry due to its biological activity. Its preparation involves multi-step organic synthesis targeting the quinoline core functionalized with specific substituents, including a propoxyphenyl group and a carbonyl chloride moiety. The synthesis hinges on nucleophilic acyl substitution and selective chlorination reactions, with careful control of reaction conditions to optimize yield and purity.

Key Synthetic Route and Reaction Mechanism

The preparation typically begins with commercially available or synthetically accessible 7-chloro-8-methylquinoline and 3-propoxybenzoyl chloride as primary starting materials. The overall synthetic strategy involves:

Step 1: Formation of the quinoline core with appropriate substitutions

7-chloro-8-methylquinoline is prepared via cyclization reactions starting from m-chloro-o-toluidine and glycerol, as established in related quinoline syntheses.Step 2: Acylation via nucleophilic acyl substitution

The nitrogen atom on the quinoline ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-propoxybenzoyl chloride. This nucleophilic acyl substitution leads to the formation of the quinoline-4-carbonyl chloride derivative.Step 3: Purification and characterization

The product is isolated and purified using standard organic chemistry techniques such as crystallization or chromatography. Structural confirmation is achieved through Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), ensuring molecular identity and purity.

The reaction mechanism is summarized as follows:

| Step | Reactants | Reaction Type | Outcome |

|---|---|---|---|

| 1 | 7-chloro-8-methylquinoline + 3-propoxybenzoyl chloride | Nucleophilic acyl substitution | Formation of this compound |

Detailed Preparation Conditions and Parameters

The synthesis requires carefully controlled reaction conditions to maximize yield and selectivity:

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Solvent | Dichloromethane, chloroform, or similar aprotic solvents | Facilitates acylation and solubilizes reactants |

| Temperature | 0°C to room temperature (20-25°C) | Low temperatures minimize side reactions |

| Reaction Time | 2 to 6 hours | Sufficient for complete acylation |

| Molar Ratios | 1:1 to 1:1.2 (quinoline:acyl chloride) | Slight excess of acyl chloride ensures completion |

| Catalysts/Additives | Base such as triethylamine or pyridine | Neutralizes HCl formed during acylation |

Analytical and Purity Assessment

Post-synthesis, the compound is characterized by:

- NMR Spectroscopy (¹H and ¹³C) : Confirms the chemical environment of protons and carbons in the molecule.

- Mass Spectrometry (MS) : Confirms molecular weight (374.3 g/mol).

- Melting Point Determination : Assesses purity and physical properties.

- Solubility Tests : Guides formulation and further chemical reactivity.

Summary Table of Preparation Method

| Stage | Description | Conditions/Notes |

|---|---|---|

| Starting Materials | 7-chloro-8-methylquinoline, 3-propoxybenzoyl chloride | Commercially available or synthesized |

| Acylation Reaction | Nucleophilic attack of quinoline N on acyl chloride | Solvent: DCM or similar; base present; 0-25°C; 2-6 h |

| Purification | Crystallization or chromatography | Ensures high purity |

| Characterization | NMR, MS, melting point, solubility | Confirms structure and purity |

| Optional Precursor Oxidation | Oxidation of 7-chloro-8-methylquinoline to acid | Catalysts: N-hydroxyphthalimide, AIBN; O2 oxidant; 20-140°C; 2-20 h |

Research Findings and Notes

- The nucleophilic acyl substitution mechanism is well-established for quinoline derivatives, providing reliable access to carbonyl chloride functionalities.

- The choice of solvent and temperature is critical to avoid hydrolysis of the acid chloride and side reactions.

- The green oxidation method for quinoline intermediates significantly reduces environmental impact by avoiding strong acids and enabling catalyst recycling.

- Analytical data confirm the structural integrity and high purity of the final compound, which is essential for its biological activity studies.

常见问题

Basic: What synthetic methodologies are recommended for preparing 7-Chloro-8-methyl-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride, and how can reaction conditions be optimized?

Answer:

The synthesis of quinoline-4-carbonyl chloride derivatives typically involves multi-step protocols, including:

- Acyl chloride formation : Reacting the carboxylic acid precursor with thionyl chloride (SOCl₂) under reflux, as demonstrated in the synthesis of 2-phenyl-quinoline-4-carboxylic acid derivatives .

- Regioselective functionalization : Ensuring proper substitution at the 2- and 8-positions of the quinoline core requires controlled reaction temperatures (e.g., 353–363 K) and catalysts like phosphorus oxychloride (POCl₃) for esterification .

- Optimization : Monitor reaction progress via TLC or HPLC. Yield improvements are achievable by adjusting stoichiometry (e.g., 1:1 molar ratio of acid to phenol) and using inert atmospheres to prevent hydrolysis .

Basic: Which analytical techniques are essential for confirming structural integrity and purity?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR validate substituent positions and detect impurities. For example, quinoline ring protons resonate distinctively between δ 7.5–9.0 ppm .

- X-ray crystallography : Resolves molecular conformation and intermolecular interactions (e.g., C–H⋯O hydrogen bonds), critical for confirming stereochemistry .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns .

- HPLC : Assess purity (>95% recommended for pharmacological studies) .

Advanced: How do substituent positions on the quinoline core influence reactivity in nucleophilic acyl substitution reactions?

Answer:

- The 4-carbonyl chloride group is highly electrophilic, but steric hindrance from the 8-methyl and 2-(3-propoxyphenyl) groups may slow reactivity.

- Steric effects : Bulky substituents at the 2-position (e.g., 3-propoxyphenyl) reduce accessibility to the carbonyl carbon, necessitating polar aprotic solvents (e.g., DMF) to enhance nucleophilicity .

- Electronic effects : Electron-withdrawing groups (e.g., Cl at position 7) increase electrophilicity, accelerating reactions with amines or alcohols .

Advanced: How can researchers resolve discrepancies in spectroscopic data between synthetic batches?

Answer:

- Cross-validation : Compare NMR and HRMS data with computational predictions (e.g., DFT calculations) .

- Crystallographic refinement : Reanalyze single-crystal structures to identify conformational variations or disorder .

- Batch-specific impurities : Use preparative HPLC to isolate byproducts and characterize them via tandem MS .

Basic: What safety protocols are critical when handling this compound?

Answer:

- Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .

- Emergency measures : Immediate rinsing with water for 15+ minutes upon exposure. Ensure access to eyewash stations and safety showers .

- Storage : Keep sealed in a dry, ventilated area away from ignition sources .

Advanced: What strategies enhance biological activity while maintaining stability in derivatives?

Answer:

- Structure-Activity Relationship (SAR) studies : Modify the 3-propoxyphenyl group to introduce electron-donating groups (e.g., methoxy) for improved antibacterial potency .

- Prodrug approaches : Replace the labile carbonyl chloride with ester prodrugs, which hydrolyze in vivo to the active acid form .

- Stability testing : Use accelerated degradation studies (e.g., 40°C/75% RH) to identify vulnerable positions and guide structural modifications .

Advanced: How do intermolecular interactions revealed by crystallography inform formulation design?

Answer:

- Hydrogen bonding : C–H⋯O and C–H⋯Cl interactions (observed in quinoline derivatives) influence crystal packing and solubility. Formulate with co-solvents (e.g., PEG 400) to disrupt these interactions for enhanced bioavailability .

- Thermal stability : Melting points (e.g., 252–256°C for similar chlorinated quinolines) guide selection of solid-state storage conditions .

Basic: What purification methods achieve pharmaceutical-grade quality?

Answer:

- Column chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) to separate non-polar impurities .

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to enhance crystal purity .

- Final wash : Treat with cold ether to remove residual SOCl₂ or unreacted starting materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。